4,4'-Bipyridinium, 1,1'-dihexyl-
Overview
Description
4,4’-Bipyridinium, 1,1’-dihexyl- is a bipyridinium derivative known for its electrochemical properties. This compound is part of the viologen family, which is widely studied in supramolecular chemistry due to its ability to undergo reversible redox reactions. These properties make it useful in various applications, including molecular switches, data storage, and electrochromic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl- typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues . The reaction conditions often require controlled stepwise synthesis to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bipyridinium, 1,1’-dihexyl- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-dihexyl- undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-visible absorption spectra.
Common Reagents and Conditions
Common reagents used in these reactions include electron-rich aromatic diamines and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various conjugated oligomers and polymers containing 4,4’-bipyridinium units. These products exhibit unique electrochemical and spectroscopic properties, making them valuable for various applications .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-dihexyl- has numerous scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in redox-based therapies.
Industry: Utilized in the development of electrochromic devices, molecular switches, and data storage systems.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dihexyl- involves its ability to undergo reversible redox reactions. The compound’s molecular targets include various electron-rich species, and its pathways involve electron transfer processes that result in significant changes in its electronic and spectroscopic properties .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’-dihexyl- is unique among bipyridinium derivatives due to its specific substituents and electrochemical properties. Similar compounds include:
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide and its toxicity.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar redox properties.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings, used in the construction of supramolecular complexes.
These comparisons highlight the unique properties of 4,4’-Bipyridinium, 1,1’-dihexyl-, particularly its suitability for applications requiring controlled redox behavior and electrochemical stability.
Properties
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2/h11-14,17-20H,3-10,15-16H2,1-2H3/q+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQHNLDXBGENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197121 | |
Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47369-13-1 | |
Record name | 1,1′-Dihexyl-4,4′-bipyridinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47369-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047369131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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